(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dicyclohexylphosphanyl phenyl derivative, followed by its reaction with the tetramethyl-tetrahydronaphthalenyl compound under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows for high selectivity and efficiency in forming chiral products .
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a drug candidate due to its ability to interact with specific molecular targets. It has shown promise in preliminary studies for treating certain diseases by modulating biological pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. This selective binding is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
Uniqueness
Compared to similar compounds, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which confer distinct reactivity and selectivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C38H58NOPS |
---|---|
Molecular Weight |
607.9 g/mol |
IUPAC Name |
N-[(S)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H58NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-24,27,29-30,35H,9-14,17-20,25-26H2,1-8H3/t35-,42?/m0/s1 |
InChI Key |
KJJBMPNUOFUJHV-DYHPFTOGSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C |
Origin of Product |
United States |
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